1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as poly (adp-ribose) polymerase (parp) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the catalytic activity of parp1 .
Biochemical Pathways
Parp1, a potential target of similar compounds, is involved in a number of cellular functions, such as dna repair, recombination, and gene transcription .
Pharmacokinetics
The compound has a molecular weight of 23931 , which could influence its absorption and distribution within the body.
Result of Action
Similar compounds have been found to enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature . Furthermore, it’s predicted to have a boiling point of 460.0° C at 760 mmHg , which could impact its stability under certain conditions.
Preparation Methods
The synthesis of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of piperazine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of biological processes and pathways, particularly in the context of proteomics and enzyme inhibition.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Comparison with Similar Compounds
1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethan-1-one hydrochloride: This compound has a similar structure but includes a hydrochloride salt, which can affect its solubility and reactivity.
N-(4-(Piperidin-4-yl)piperazin-1-yl)acetamide: This compound has a similar piperazine and piperidine core but differs in the acetamide group, which can influence its biological activity and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11/h11,13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFERENZJUPPSCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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